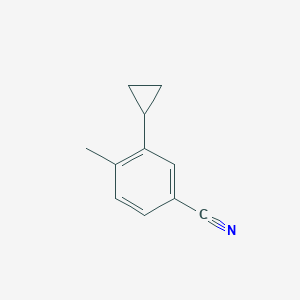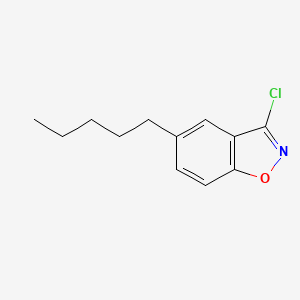
Pyrene maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene maleimide is a compound that combines the fluorescent properties of pyrene with the reactive functionality of maleimide. Pyrene is known for its ability to form excimers, which are excited-state dimers, making it useful in fluorescence-based applications. Maleimide, on the other hand, is reactive towards thiol groups, allowing for site-specific labeling of proteins and other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrene maleimide typically involves the reaction of pyrene with maleic anhydride to form pyrene maleic anhydride, which is then converted to this compound through a dehydration reaction. This process can be carried out under mild conditions, often using a dehydrating agent such as acetic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene maleimide primarily undergoes addition reactions with thiol groups, forming stable thioether bonds.
Common Reagents and Conditions: The reaction between this compound and thiols typically occurs under mild conditions, often in aqueous or polar organic solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF). The reaction does not require a catalyst and proceeds efficiently at room temperature .
Major Products: The major product of the reaction between this compound and thiols is a thiosuccinimide adduct. This product is stable and can be used for further biochemical or biophysical studies .
Applications De Recherche Scientifique
Pyrene maleimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrene maleimide involves its ability to react with thiol groups in proteins and other biomolecules. The maleimide moiety reacts with thiols to form stable thioether bonds, while the pyrene moiety provides a fluorescent signal that can be used to monitor the reaction and study the labeled biomolecules . The formation of excimers by pyrene allows for the investigation of molecular proximities and conformational changes .
Comparaison Avec Des Composés Similaires
Pyrene-4-maleimide: This compound has a flexible linker between the pyrene and maleimide, allowing for the detection of longer inter-thiol distances.
N-(1-Pyrenyl)maleimide: Another variant of pyrene maleimide used for similar applications.
Uniqueness: this compound is unique due to its combination of fluorescence and reactivity towards thiols. This dual functionality makes it a versatile tool in various fields of research, allowing for the site-specific labeling of biomolecules and the study of molecular interactions and conformational changes .
Propriétés
Formule moléculaire |
C26H22N2O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C26H22N2O3/c29-22(27-15-16-28-23(30)13-14-24(28)31)6-2-3-17-7-8-20-10-9-18-4-1-5-19-11-12-21(17)26(20)25(18)19/h1,4-5,7-14H,2-3,6,15-16H2,(H,27,29) |
Clé InChI |
NWDNAYYVQYRCNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCN5C(=O)C=CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)




![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)


